molecular formula C8H12O3 B2964227 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2416230-85-6

5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B2964227
CAS No.: 2416230-85-6
M. Wt: 156.181
InChI Key: KBAYIYJGOXPSLN-UHFFFAOYSA-N
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Description

5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 2416230-85-6 . It has a molecular weight of 156.18 . It is usually in powder form .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 156.18 . The compound is stored at 4°C .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research has demonstrated the utility of bicyclic amino acid derivatives in asymmetric synthesis. For instance, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized through Aza-Diels-Alder reactions, highlighting the potential of these compounds in asymmetric cycloadditions and the synthesis of chiral molecules (Waldmann & Braun, 1991). Additionally, 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was found to enhance enantioselectivity in organocatalytic aldol reactions, suggesting its importance in catalytic processes (Armstrong, Bhonoah, & White, 2009).

Peptide Engineering and Drug Design

The synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid) showcases its significance in peptide engineering and peptidomimetic drug design. This conformationally constrained nonchiral β-amino acid could influence the physicochemical and pharmacokinetic properties of drug candidates (Tymtsunik, Bilenko, Grygorenko, & Komarov, 2013).

Synthetic Routes and Material Science

In the realm of material science, bicyclic compounds have been synthesized for various applications. For instance, the efficient synthesis of 2-substituted (+/-)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives from 5-norborne-2-ol illustrates the versatility of these compounds in synthetic chemistry and potentially in material science (Wang et al., 2001).

Structural Studies and Chemical Properties

Structural elucidation and study of chemical properties also constitute an important application. The crystal structure of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid was determined to understand its geometric and electronic characteristics, which are crucial for designing molecules with desired chemical properties (Fortier et al., 1979).

Medicinal Chemistry and Drug Synthesis

Bicyclic amino acids serve as key building blocks in medicinal chemistry. For example, the synthesis of enantiopure analogues of 3-hydroxyproline, which are restricted analogues of natural amino acids, highlights their potential in creating novel bioactive molecules and drugs (Avenoza et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

Properties

IUPAC Name

5-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7-2-3-11-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYIYJGOXPSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCOC(C1)(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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